molecular formula C11H16O4 B1367105 Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate CAS No. 72653-21-5

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B1367105
CAS No.: 72653-21-5
M. Wt: 212.24 g/mol
InChI Key: CBUZTWMDYDHENI-UHFFFAOYSA-N
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Description

Overview of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate: Nomenclature and Structure

This compound represents a complex organic ester characterized by a substituted cyclohexane ring bearing multiple functional groups. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as this compound. Alternative nomenclature includes ethyl 1-acetyl-4-oxocyclohexanecarboxylate, reflecting the positioning of the carboxylate group directly attached to the cyclohexane ring.

The molecular structure consists of a six-membered cyclohexane ring with three distinct functional groups positioned at specific carbon atoms. The carboxylate ester group (-COOC₂H₅) occupies the 1-position, an acetyl group (-COCH₃) is also located at the 1-position, and a ketone group (=O) is positioned at the 4-position of the cyclohexane ring. This unique arrangement creates a quaternary carbon center at position 1, contributing to the compound's distinctive chemical properties and reactivity patterns.

Table 1: Chemical Identifiers and Structural Data

Property Value Reference
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Chemical Abstracts Service Number 72653-21-5
International Chemical Identifier Key CBUZTWMDYDHENI-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C1(CCC(=O)CC1)C(=O)C
European Community Number 157-313-1

The three-dimensional molecular architecture reveals a chair conformation for the cyclohexane ring, with the bulky acetyl and ethoxycarbonyl substituents adopting equatorial positions to minimize steric interactions. The ketone functionality at position 4 introduces additional conformational considerations, as the carbonyl group can participate in various intramolecular and intermolecular interactions that influence the compound's physical and chemical properties.

Historical Context and Discovery

The development of this compound emerged from advances in cyclohexane chemistry and the growing understanding of polyfunctional organic compounds. The compound was first cataloged in chemical databases in 2007, with subsequent modifications and refinements to its characterization occurring as recently as 2025. This timeline reflects the ongoing evolution of synthetic methodologies and analytical techniques that have enabled more precise characterization of complex organic molecules.

The synthetic accessibility of this compound became feasible through the development of specialized reaction conditions involving acetic anhydride and pyridine at elevated temperatures. Historical synthesis protocols documented the use of these reagents at 145 degrees Celsius for two-hour reaction periods, yielding the target compound in moderate yields. These early synthetic approaches established the foundation for current manufacturing processes and research applications.

The compound's recognition in pharmaceutical research emerged through systematic screening programs investigating cyclohexane derivatives for biological activity. Patent literature from 2015 documented its incorporation into synthetic pathways for pharmaceutical intermediates, marking its transition from a purely academic curiosity to a compound with practical applications. This evolution reflects broader trends in medicinal chemistry where complex polyfunctional molecules have gained prominence as versatile building blocks for drug discovery.

Relevance and Significance in Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its multifunctional nature and versatility as a synthetic intermediate. The presence of three distinct carbonyl-containing functional groups within a single molecule provides multiple sites for chemical transformation, making it an attractive scaffold for synthetic chemists. The compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures requiring multiple functional group manipulations.

The significance of this compound extends to its role in medicinal chemistry research, where preliminary studies have demonstrated potential anti-cancer and anti-inflammatory properties. Research indicates that the compound may inhibit certain cellular pathways involved in tumor growth and inflammation, positioning it as a candidate for further investigation in drug development programs. These biological activities stem from the compound's ability to interact with specific molecular targets through its multiple functional groups, each contributing to different aspects of its pharmacological profile.

Table 2: Applications and Significance in Organic Chemistry

Application Area Specific Use Research Status Reference
Pharmaceutical Chemistry Anti-cancer compound development Preliminary studies
Pharmaceutical Chemistry Anti-inflammatory agent research Early investigation
Synthetic Chemistry Multifunctional building block Established use
Medicinal Chemistry Drug intermediate synthesis Active research

The compound's importance in synthetic methodology development cannot be overstated, as it serves as a model system for studying reactions involving multiple carbonyl groups. The presence of both ketone and ester functionalities allows researchers to investigate selective transformations, protecting group strategies, and sequential reaction sequences. These studies contribute to the broader understanding of polyfunctional molecule chemistry and inform the design of new synthetic strategies for complex target molecules.

Furthermore, the compound's accessibility through multiple synthetic routes enhances its utility in research applications. Several methods have been developed for its synthesis, including approaches utilizing different starting materials and reaction conditions. This synthetic flexibility ensures reliable access to the compound for research purposes and supports its continued investigation in various chemical and biological contexts.

Scope of the Review

This comprehensive review encompasses the fundamental aspects of this compound, providing a thorough examination of its chemical properties, structural characteristics, and applications in organic chemistry. The scope encompasses detailed analysis of the compound's nomenclature and structural features, establishing a foundation for understanding its chemical behavior and reactivity patterns. The review critically examines the historical development of the compound, tracing its evolution from initial discovery to current applications in pharmaceutical and synthetic chemistry.

The review addresses the compound's significance in contemporary organic chemistry, with particular emphasis on its role as a versatile synthetic intermediate and its emerging importance in medicinal chemistry research. Detailed examination of its multifunctional nature and the implications for synthetic strategy development forms a central component of this analysis. The discussion encompasses both established applications and emerging research directions, providing readers with a comprehensive understanding of the compound's current and potential future roles in chemical research.

Specific attention is devoted to the compound's unique structural features and how these contribute to its chemical properties and biological activities. The review examines the relationship between structure and function, analyzing how the positioning of functional groups influences reactivity and selectivity in chemical transformations. This analysis provides insights into the design principles that make this compound particularly valuable for synthetic applications and medicinal chemistry research.

Properties

IUPAC Name

ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUZTWMDYDHENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Ethyl 4-oxocyclohexane-1-carboxylate Derivatives

One established route involves acetylation of a precursor cyclohexane carboxylate bearing a keto group. The synthesis is typically carried out by reacting a suitable cyclohexane derivative with acetic anhydride in the presence of pyridine as a base catalyst under elevated temperatures.

Procedure Example:

  • Starting material: Ethyl 4-oxocyclohexane-1-carboxylate or a closely related intermediate (e.g., compound D28-2).
  • Reagents: Acetic anhydride and pyridine.
  • Conditions: Heating at approximately 145 °C for 2 hours.
  • Workup: Removal of solvent under reduced pressure, aqueous suspension, and extraction with ethyl acetate.
  • Purification: Silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 14% EtOAc/hexane).

Yield and Characterization:

  • Yield: Approximately 17% isolated yield reported.
  • Characterization: ^1H NMR spectra show characteristic quartet and triplet signals for the ethyl group, multiplets for methylene protons, and signals consistent with acetyl and keto functionalities.

This method is referenced in patent literature (e.g., WO2015/129926) and chemical synthesis databases, indicating its reproducibility and reliability for producing ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate.

Multi-step Synthesis via Functional Group Transformations

More complex synthetic routes involve multi-step sequences starting from simpler cyclohexane derivatives. These may include:

  • Alkylation of cyclohexane rings.
  • Introduction of keto groups via oxidation or rearrangement.
  • Esterification to form the ethyl carboxylate.
  • Selective acetylation at the 1-position.

This approach allows for fine-tuning of the substitution pattern but requires careful control of reaction conditions to avoid side reactions and to achieve regioselectivity.

Related Cyclohexane Derivatives as Synthetic Intermediates

Studies on structurally related compounds such as ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate and methyl or propyl esters provide insights into how variations in ester groups and acetyl positioning affect reactivity and synthetic strategies. These analogues are often prepared using similar acetylation and esterification methods, which can be adapted for the target compound.

A summary of key reaction parameters from reported syntheses is provided in the table below:

Step Starting Material Reagents & Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Ethyl 4-oxocyclohexane-1-carboxylate (D28-2) Acetic anhydride, pyridine 145 2 17 Elevated temp favors acetylation
2 Crude reaction mixture Extraction with EtOAc, washing, drying Room temp - - Purification by column chromatography
3 Purified product Silica gel chromatography (14% EtOAc/hexane) Room temp - - Brown gum isolated

Spectroscopic and Analytical Data Supporting Preparation

  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Quartet at δ ~4.28 ppm (2H, ethyl CH2), multiplets between δ 2.2–2.5 ppm (methylene and acetyl protons), triplet at δ ~1.31 ppm (3H, ethyl CH3).
  • [^13C NMR](pplx://action/followup): Signals consistent with carbonyl carbons (ketone and ester), methylene carbons, and ethyl ester carbons.
  • Purity: Confirmed by chromatographic methods and spectral correlation with literature data.

These data confirm the successful acetylation and retention of the keto and ester functionalities.

Summary of Research Findings

  • The acetylation reaction is sensitive to temperature and time; high temperature (around 145 °C) and sufficient reaction time (2 hours) are critical for acceptable conversion.
  • The use of pyridine as a base catalyst facilitates acetylation and minimizes side reactions.
  • The relatively low isolated yield (around 17%) suggests the reaction may produce side products or incomplete conversion, indicating room for optimization.
  • Purification by silica gel chromatography is essential to isolate the target compound from reaction impurities.
  • Alternative synthetic routes involving multi-step functional group transformations provide flexibility but increase complexity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow it to undergo various reactions:

  • Oxidation : The ketone group can be oxidized to form carboxylic acids.
  • Reduction : The ketone can be reduced to an alcohol.
  • Substitution : The ester group can participate in nucleophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Reaction TypeReagentProduct
OxidationKMnO₄4-Oxocyclohexanecarboxylic acid
ReductionNaBH₄1-Hydroxy-4-oxocyclohexane-1-carboxylate
SubstitutionAminesVarious substituted cyclohexanone derivatives

Biology

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It is particularly valuable in studies involving enzyme kinetics, where its transformations help elucidate enzymatic mechanisms.

Medicine

This compound has been investigated for its potential therapeutic properties. Notably, it plays a role in the synthesis of neuropeptide Y antagonists, which are being studied for obesity treatment. This application highlights the compound's significance in pharmaceutical development.

Industry

In industrial applications, the compound is employed as a building block for the production of fine chemicals and agrochemicals. Its versatility makes it suitable for synthesizing various industrial products.

A notable study focused on synthesizing derivatives of this compound and evaluating their biological activity:

  • Anti-inflammatory Effects : Certain derivatives demonstrated significant inhibition of inflammatory markers in vitro.

This suggests that modifications of the compound can yield derivatives with enhanced biological activities.

Anticancer Research

Research published in pharmacological journals highlighted promising results regarding the compound's ability to inhibit tumor growth by modulating apoptotic pathways. These findings suggest potential avenues for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that are studied to understand enzyme kinetics and mechanisms. The acetyl and ketone groups play crucial roles in these interactions, facilitating binding and catalysis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electronic Effects :
    • The acetyl group in the target compound introduces strong electron-withdrawing effects, reducing electron density at the cyclohexane ring compared to methyl or ethyl analogs. This enhances electrophilic reactivity at the ketone position .
    • Trifluoromethyl-substituted analogs (e.g., CAS 1774896-62-6) exhibit increased polarity and metabolic stability due to the electronegative CF₃ group .
  • Steric Effects: Bulkier substituents (e.g., ethyl vs. methyl) at position 1 influence ring puckering. Crystallographic studies (e.g., P2₁/n space group in monoclinic systems) show that substituent size correlates with deviations from planarity in the cyclohexane ring .

Crystallographic and Conformational Analysis

  • Ring Puckering :
    • Cremer-Pople parameters (Q, θ, φ) quantify puckering in cyclohexane rings. For instance, this compound adopts a half-chair conformation (Q = 0.477 Å, θ = 50.6°), while trifluoromethyl-substituted analogs show screw-boat conformations due to steric strain .
  • Intermolecular Interactions: Weak C–H···O interactions stabilize crystal packing in monoclinic systems, as observed in Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate (space group P2₁/n) .

Key Research Findings

Substituent Position Matters : Positional isomers (e.g., methyl at position 1 vs. 2) exhibit distinct reactivity. Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (CAS 62617-91-8) shows lower thermal stability than its position 1 analogs .

Electron-Withdrawing Groups Enhance Reactivity : Acetyl and trifluoromethyl groups increase electrophilicity at the ketone, facilitating nucleophilic additions or condensations .

Biological Activity

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate (EAC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of EAC, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

EAC is characterized by its cyclohexane ring structure with an acetyl and a carboxylate functional group. The molecular formula is C11H14O3C_11H_{14}O_3, which gives it unique properties that may influence its biological activity.

Antitumor Activity

Recent studies have explored the antitumor properties of EAC derivatives. For instance, compounds similar to EAC have been evaluated for their ability to inhibit tumor cell proliferation. One study reported that derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase, suggesting that EAC could be a candidate for developing new anticancer agents .

Cell Line IC50 Value (μM) Mechanism
A5490.35Apoptosis induction
MCF-73.24G2/M phase arrest
PC-35.12Apoptosis induction

Antimicrobial Activity

EAC has also been investigated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting that EAC could be used in developing new antimicrobial agents .

Microorganism MIC Value (μg/mL)
Methicillin-resistant MRSA0.63
Escherichia coli1.25

Mechanistic Insights

The biological activity of EAC is likely linked to its ability to interact with specific biological targets. Studies suggest that EAC derivatives may act as inhibitors of key enzymes involved in tumor growth and bacterial survival. For example, the inhibition of cyclophilins has been associated with antiviral activity, which could extend to compounds related to EAC .

Case Study 1: Antitumor Activity

In a controlled laboratory setting, researchers synthesized various EAC derivatives and tested their effects on A549 cells. The study found that one derivative significantly reduced cell viability at concentrations as low as 0.35 μM, indicating strong antitumor potential. Further analysis revealed that this compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial efficacy of EAC against MRSA strains. The researchers prepared a series of silver(I) complexes with EAC derivatives and tested them against clinical isolates of MRSA. Results showed that some complexes exhibited MIC values as low as 0.63 μg/mL, demonstrating their potential as effective antimicrobial agents .

Q & A

Q. What strategies optimize enantiomeric resolution for chiral derivatives?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) or crystallization with resolving agents (e.g., tartaric acid). Monitor enantiomeric excess (ee) via polarimetry or 19^{19}F NMR .

Key Data Sources

  • Crystallography : SHELX suite , ORTEP-3 , Cremer-Pople parameters .
  • Synthesis : Michael addition protocols , alkaline catalysis .
  • Validation : IUCr standards , PLATON .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 2
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

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